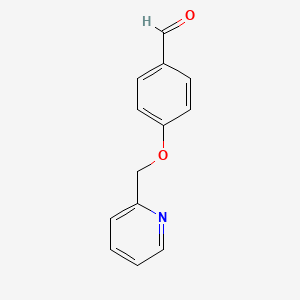

4-(Pyridin-2-ylmethoxy)benzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHNUKSZFMWQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353965 | |

| Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57748-41-1 | |

| Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 4 Pyridin 2 Ylmethoxy Benzaldehyde

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of 4-(Pyridin-2-ylmethoxy)benzaldehyde primarily identifies the ether linkage as the most logical point for disconnection. This C-O bond cleavage leads to two key synthons: a pyridin-2-ylmethyl cation and a 4-formylphenoxide anion.

The corresponding synthetic equivalents for these synthons are readily available starting materials: 2-(halomethyl)pyridine (such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine) and 4-hydroxybenzaldehyde (B117250). This disconnection strategy is based on the well-established Williamson ether synthesis, a reliable and widely used method for forming ether linkages.

An alternative, though less common, disconnection could involve the C-C bond between the pyridine (B92270) ring and the methoxy (B1213986) group. However, this approach is synthetically more challenging and less convergent than the ether disconnection. Therefore, the Williamson ether synthesis approach remains the most strategically sound and widely adopted method for the synthesis of this class of compounds.

Development of Novel Synthetic Pathways

Building upon the primary retrosynthetic disconnection, various synthetic pathways have been developed to construct this compound. These can be broadly categorized into multi-step synthesis strategies and one-pot reaction approaches.

Multi-Step Synthesis Strategies

The most common multi-step synthesis of this compound follows the classical Williamson ether synthesis protocol. This typically involves the deprotonation of 4-hydroxybenzaldehyde with a suitable base to form the corresponding phenoxide, followed by nucleophilic substitution with 2-(chloromethyl)pyridine or its hydrohalide salt.

A typical experimental procedure would involve dissolving 4-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). A base, commonly an alkali metal carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is then added to generate the phenoxide in situ. The reaction mixture is stirred, often with gentle heating, to ensure complete formation of the phenoxide. Subsequently, a solution of 2-(chloromethyl)pyridine hydrochloride is added, and the reaction is monitored until completion. The final product is then isolated through standard workup procedures, including extraction and purification by chromatography or recrystallization.

The yield of this reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. While specific yield data for this exact transformation is not always reported in isolation, analogous Williamson ether syntheses of similar aryl pyridyl ethers report yields ranging from moderate to excellent, often exceeding 80% under optimized conditions.

One-Pot Reaction Approaches

In an effort to improve efficiency and reduce the number of synthetic steps, one-pot reaction approaches have been explored for the synthesis of related aryl pyridyl ethers. While a specific one-pot procedure for this compound is not extensively documented, the principles can be applied.

A hypothetical one-pot approach could involve the in-situ formation of 2-(chloromethyl)pyridine from pyridine-2-methanol, followed by a direct reaction with 4-hydroxybenzaldehyde in the presence of a base. This would eliminate the need to isolate the often-unstable 2-(chloromethyl)pyridine intermediate.

Another potential one-pot strategy could utilize phase-transfer catalysis. In this scenario, the reaction between 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine would be carried out in a biphasic system (e.g., an aqueous solution of sodium or potassium hydroxide and an organic solvent containing the reactants). A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase, where it reacts with the alkyl halide. This method can offer advantages in terms of milder reaction conditions and simplified workup procedures.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of catalyst, solvent, and temperature.

Catalyst Screening and Ligand Effects

In the context of the Williamson ether synthesis, while not strictly a catalytic reaction, the choice of base and the potential use of additives can significantly impact the reaction rate and yield. For instance, the use of a stronger base like cesium carbonate over potassium carbonate can sometimes lead to higher yields and faster reaction times due to the increased solubility of the cesium phenoxide.

Phase-transfer catalysts (PTCs) are instrumental in optimizing biphasic Williamson ether syntheses. Common PTCs include tetrabutylammonium bromide (TBAB), tetrabutylammonium iodide (TBAI), and various crown ethers. The efficiency of the PTC can depend on its lipophilicity and its ability to effectively transport the phenoxide anion across the phase boundary. The choice of the PTC can influence reaction rates and, in some cases, selectivity, particularly if competing side reactions are possible.

Solvent and Temperature Optimization

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can dissolve the ionic phenoxide intermediate and effectively solvate the cation, leaving the nucleophilic anion more reactive.

| Solvent | Dielectric Constant (ε) | General Observations |

| Dimethylformamide (DMF) | 36.7 | Often provides good solubility for reactants and promotes high reaction rates. |

| Acetonitrile (MeCN) | 37.5 | Another effective polar aprotic solvent, sometimes offering easier removal during workup. |

| Acetone | 20.7 | A less polar option that can also be effective, particularly with more reactive substrates. |

| Tetrahydrofuran (THF) | 7.6 | A common ethereal solvent, though its lower polarity may result in slower reaction rates. |

The reaction temperature is another key parameter to optimize. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products, or the formation of undesired byproducts. A typical temperature range for the Williamson ether synthesis of aryl pyridyl ethers is between room temperature and 80 °C. The optimal temperature will depend on the specific reactivity of the substrates and the chosen solvent. Careful optimization is necessary to find a balance between a reasonable reaction time and the minimization of side reactions.

Green Chemistry Approaches in this compound Synthesis

Atom Economy and E-Factor Analysis

Two key metrics for evaluating the "greenness" of a chemical synthesis are atom economy and the Environmental Factor (E-Factor). nih.gov

Atom Economy

Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are found in the product. nih.govprimescholars.com Substitution reactions like the Williamson ether synthesis are inherently less atom-economical as they produce byproducts. nih.gov

For the synthesis of this compound from 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine with sodium hydroxide as the base, the atom economy can be calculated as follows:

C₇H₆O₂ + C₆H₆ClN + NaOH → C₁₃H₁₁NO₂ + NaCl + H₂O

The calculation demonstrates that a significant portion of the reactant mass is converted into byproducts rather than the desired ether.

Interactive Table 1: Atom Economy Calculation for the Synthesis of this compound Note: You can hover over the compound names to see their chemical structures (if available in the dataset) and click on rows to highlight them.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Reactant |

| 2-(Chloromethyl)pyridine | C₆H₆ClN | 127.57 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant |

| Total Reactant Mass | 289.69 | ||

| This compound | C₁₃H₁₁NO₂ | 213.23 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

| Total Product Mass | 289.69 | ||

| Atom Economy (%) | 73.61% | Metric |

Calculation: (213.23 / 289.69) * 100 = 73.61%

E-Factor

The E-Factor, developed by Roger Sheldon, provides a more comprehensive measure of the waste generated in a process. It is defined as the total mass of waste produced divided by the mass of the desired product. nih.gov A lower E-Factor signifies a greener process with less waste generation. greenchemistry-toolkit.org Unlike atom economy, the E-Factor accounts for all waste streams, including solvent losses, unreacted starting materials, and byproducts. For fine chemicals and pharmaceuticals, E-factors can often be high, ranging from 5 to over 100. nih.gov

The table below presents a hypothetical E-Factor analysis for a typical laboratory-scale Williamson ether synthesis of this compound, highlighting the significant contribution of solvent to the total waste generated.

Interactive Table 2: Hypothetical E-Factor Calculation for a Laboratory-Scale Synthesis This table is based on a hypothetical reaction with an 85% yield.

| Parameter | Mass (g) | Description |

| Inputs | ||

| 4-Hydroxybenzaldehyde | 1.22 | Starting Material |

| 2-(Chloromethyl)pyridine | 1.28 | Starting Material |

| Sodium Hydroxide | 0.40 | Base |

| Solvent (e.g., DMF) | 47.20 | Reaction Medium |

| Total Input | 50.10 | |

| Outputs | ||

| Desired Product | 1.81 | This compound |

| Waste Generated | ||

| Byproducts (NaCl, H₂O) | 0.65 | Stoichiometric Waste |

| Unreacted Materials | 0.44 | Incomplete Conversion |

| Solvent Waste | 47.20 | Assumed not recycled at lab scale |

| Total Waste | 48.29 | |

| E-Factor | 26.68 | (Total Waste / Mass of Product) |

Solvent-Free or Aqueous Media Synthesis

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives or the elimination of solvents altogether. mdpi.com Traditional Williamson ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. wikipedia.org These solvents, while effective, pose environmental and health risks.

Aqueous Media Synthesis

Performing the synthesis of this compound in water is a highly desirable green alternative. Water is non-toxic, non-flammable, and inexpensive. However, the organic reactants are often immiscible in water. This challenge can be overcome through techniques such as phase-transfer catalysis or the use of surfactants. researchgate.net Surfactants can form micelles in water, creating a pseudo-organic environment that facilitates the reaction between the water-insoluble electrophile and the nucleophile. researchgate.net This approach, termed micellar catalysis, can enhance reaction rates and allows for easier product separation, as the hydrophobic product can be isolated from the aqueous medium.

Solvent-Free and Energy-Efficient Approaches

Another green strategy is to conduct the reaction under solvent-free conditions, often aided by alternative energy sources like microwave or ultrasound irradiation. rsc.org

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the reaction rate, often reducing reaction times from hours to minutes. rsc.org This rapid, uniform heating can improve yields and minimize the formation of side products.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can enhance the reaction by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can promote mixing and mass transfer, especially in heterogeneous (solid-liquid) systems, potentially eliminating the need for a solvent or a phase-transfer catalyst. rsc.org

These green methodologies—utilizing aqueous media or solvent-free conditions—not only reduce the environmental impact associated with solvent use but also align with the principles of creating safer and more efficient chemical processes. beilstein-journals.org

Spectroscopic and Spectrometric Characterization of 4 Pyridin 2 Ylmethoxy Benzaldehyde

Advanced Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment and connectivity of each atom can be mapped out.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H NMR spectrum of 4-(Pyridin-2-ylmethoxy)benzaldehyde provides information on the number of different types of protons and their neighboring environments. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring will exhibit characteristic splitting patterns of a para-substituted benzene (B151609) ring, appearing as two doublets. The protons of the pyridine (B92270) ring will show distinct chemical shifts and coupling patterns, reflecting their electronic environment. The methylene (B1212753) protons of the ether linkage are expected to appear as a singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift, typically in the range of 190-195 ppm. The carbon atoms of the aromatic rings will appear in the aromatic region (approximately 110-165 ppm), with their specific shifts influenced by the substituents. The methylene carbon of the ether linkage will resonate in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.9 | ~191 |

| Benzaldehyde Ring (ortho to CHO) | ~7.8 (d) | ~132 |

| Benzaldehyde Ring (meta to CHO) | ~7.1 (d) | ~115 |

| Pyridine Ring (position 6) | ~8.6 (d) | ~149 |

| Pyridine Ring (position 3) | ~7.6 (d) | ~120 |

| Pyridine Ring (position 4) | ~7.8 (t) | ~137 |

| Pyridine Ring (position 5) | ~7.3 (t) | ~123 |

| Methylene (CH₂) | ~5.3 (s) | ~70 |

| Carbon attached to oxygen (Benzaldehyde) | - | ~163 |

| Carbon attached to methylene (Pyridine) | - | ~157 |

Note: These are predicted values and may vary from experimental data.

2D NMR Correlation Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would confirm the connectivity of the protons within the benzaldehyde and pyridine rings. For instance, cross-peaks would be observed between the ortho and meta protons of the benzaldehyde ring and between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively assign the proton signals to their corresponding carbon atoms. For example, the singlet of the methylene protons would show a correlation to the methylene carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the aldehydic proton to the ipso-carbon of the benzaldehyde ring and the correlation from the methylene protons to the carbons of both the pyridine and benzaldehyde rings, confirming the ether linkage.

Mass Spectrometry Techniques for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₃H₁₁NO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₂NO₂⁺ | 214.0863 |

| [M+Na]⁺ | C₁₃H₁₁NNaO₂⁺ | 236.0682 |

Fragmentation Pattern Analysis

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, the fragmentation is likely to be initiated by the loss of the aldehydic proton or by cleavage of the ether bond. A prominent fragment would likely be the pyridin-2-ylmethyl cation (m/z 92) or the tropylium-like ion derived from it. Another significant fragmentation pathway would involve the cleavage of the C-O bond, leading to the formation of a 4-formylphenoxy radical and a pyridin-2-ylmethyl cation. The analysis of these fragmentation patterns helps to piece together the molecular structure.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The C-O-C stretching of the ether linkage would appear in the region of 1250-1000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and benzene rings would be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the aldehyde group would be seen above 3000 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aldehyde (C=O) | Stretch | ~1700 |

| Aromatic (C=C) | Stretch | 1600-1450 |

| Pyridine (C=N) | Stretch | ~1590 |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| Aromatic C-H | Stretch | >3000 |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Methylene C-H | Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to the electronic transitions within the molecule. The π → π* transitions of the aromatic benzaldehyde and pyridine systems would be expected to produce strong absorptions in the UV region. The n → π* transition of the carbonyl group, which is typically weaker, would appear at a longer wavelength. The conjugation between the benzaldehyde and the ether oxygen could influence the position and intensity of these absorption maxima.

Vibrational Mode Assignment from IR Spectra

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent parts. Based on data from analogous compounds, such as other substituted benzaldehydes and pyridyl ethers, a detailed assignment of the principal vibrational modes can be inferred.

A key feature in the IR spectrum will be the sharp, strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. For benzaldehyde derivatives, this peak typically appears in the region of 1700-1680 cm⁻¹. For the closely related compound, 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde, this stretch is observed at approximately 1681 cm⁻¹ . Another significant set of absorptions will arise from the C-H stretching vibrations. The aldehyde C-H bond is expected to show two weak bands, often referred to as a Fermi doublet, around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic C-H stretching vibrations of both the benzene and pyridine rings will be observed at wavenumbers just above 3000 cm⁻¹.

The ether linkage (C-O-C) is another important functional group in this molecule. The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether are expected to produce strong bands in the fingerprint region. Specifically, the Ar-O stretch typically appears between 1270 and 1230 cm⁻¹, while the O-CH₂ stretch is found between 1050 and 1000 cm⁻¹. For 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde, the aromatic C-O-C bonds give rise to signals in the 1261–1131 cm⁻¹ range .

The pyridine ring will also contribute a number of characteristic bands. The C=C and C=N stretching vibrations within the pyridine ring are expected to appear in the 1600-1430 cm⁻¹ region. Additionally, C-H in-plane and out-of-plane bending vibrations of both aromatic rings will be present in the fingerprint region below 1300 cm⁻¹. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-800 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Benzene and Pyridine) |

| ~2850 and ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde |

| ~1700-1680 | C=O Stretch | Aldehyde |

| ~1600-1430 | C=C and C=N Stretch | Aromatic Rings (Benzene and Pyridine) |

| ~1270-1230 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1050-1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Electronic Transition Analysis from UV-Vis Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the π-conjugated system of the benzaldehyde and pyridine moieties.

The spectrum is anticipated to show two main types of electronic transitions: π→π* and n→π. The π→π transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). These are expected to occur due to the conjugated systems of the benzene and pyridine rings. For benzaldehyde derivatives, strong absorptions are often observed in the 240-280 nm range. The presence of the ether oxygen and the pyridine nitrogen, both with lone pairs of electrons, allows for n→π* transitions. These transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital, are symmetry-forbidden and thus of much lower intensity (small ε). The n→π* transition associated with the carbonyl group of benzaldehydes typically appears as a weaker, longer-wavelength shoulder around 300-350 nm nih.gov.

In a study of nitrobenzaldehydes, which also possess a substituted benzene ring, weak n→π* transitions were observed around 350 nm, while more intense π→π* transitions were seen around 300 nm and 250 nm nih.gov. For this compound, the interaction between the pyridylmethoxy group and the benzaldehyde chromophore will influence the precise wavelengths and intensities of these absorptions. The ether linkage can act as an auxochrome, potentially causing a bathochromic (red) shift of the π→π* bands of the benzene ring.

Table 2: Predicted Electronic Transitions for this compound

| Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~300-350 | Low | n→π* | Carbonyl (C=O) |

| ~270-300 | Moderate | π→π* | Benzaldehyde |

| ~240-270 | High | π→π* | Benzaldehyde/Pyridine |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly documented, its solid-state structure can be predicted by analyzing related compounds.

Studies on other benzaldehyde derivatives and compounds containing both pyridine and benzene rings reveal common packing motifs. For instance, the crystal structures of several S-(pyridin-2-yl) benzothioates, which are thioester analogs, show that these molecules often crystallize in monoclinic systems, with space groups such as P2₁/c nih.gov. It is plausible that this compound would adopt a similar crystal system.

The molecular packing in the solid state is expected to be governed by a network of weak intermolecular interactions. Given the presence of the aldehyde oxygen and the pyridine nitrogen as potential hydrogen bond acceptors, and the aromatic and methylene C-H groups as donors, C-H···O and C-H···N hydrogen bonds are likely to be significant in stabilizing the crystal lattice nih.govnih.gov. These interactions often lead to the formation of supramolecular synthons, such as centrosymmetric dimers or extended chains nih.gov.

Table 3: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter | Predicted Value/Type |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, C-H···N hydrogen bonds, π-π stacking |

| Common Supramolecular Motifs | Dimer or chain formation via hydrogen bonds |

Chemical Reactivity and Mechanistic Investigations of 4 Pyridin 2 Ylmethoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group, an electrophilic center, is the primary site for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 4-(Pyridin-2-ylmethoxy)benzaldehyde is susceptible to attack by nucleophiles. While specific studies on this exact molecule are not abundant, its reactivity can be inferred from the well-established behavior of other benzaldehyde (B42025) derivatives.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, the reaction of a substituted benzaldehyde with malononitrile (B47326) in the presence of a base like piperidine (B6355638) yields a benzylidenemalononitrile (B1330407) derivative. nih.gov It is anticipated that this compound would undergo a similar reaction.

Wittig Reaction: The Wittig reaction provides a means to synthesize alkenes from aldehydes and ketones. A distinct approach has been developed for the 4-alkylation of pyridines using dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov This methodology is applicable to a wide range of substituted pyridines and aldehydes.

A summary of expected nucleophilic addition reactions is presented in Table 1.

| Reaction | Reagents and Conditions | Expected Product |

| Knoevenagel Condensation | Malononitrile, piperidine, ethanol (B145695) | 2-((4-(Pyridin-2-ylmethoxy)phenyl)methylene)malononitrile |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | 4-((1-Vinyl)methoxy)pyridine derivative |

Table 1: Predicted Nucleophilic Addition Reactions of this compound

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-(Pyridin-2-ylmethoxy)benzoic acid. bldpharm.comivychem.comsigmaaldrich.comsigmaaldrich.com While specific oxidizing agents for this transformation are not detailed in the provided search results, common reagents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

Reduction: The reduction of the aldehyde group yields 4-(Pyridin-2-ylmethoxy)benzyl alcohol. cymitquimica.comchem960.com A typical reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). For example, the reduction of a similar benzaldehyde derivative, 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde, to the corresponding benzyl (B1604629) alcohol is achieved using NaBH4 in the presence of acetic acid. prepchem.com Another method involves the use of borane (B79455) (BH3) in tetrahydrofuran. prepchem.com

Table 2 summarizes the expected oxidation and reduction products.

| Transformation | Product | CAS Number |

| Oxidation | 4-(Pyridin-2-ylmethoxy)benzoic acid | 50596-36-6 |

| Reduction | 4-(Pyridin-2-ylmethoxy)benzyl alcohol | 1020999-76-1 |

Table 2: Oxidation and Reduction Products of this compound

Condensation Reactions and Schiff Base Formation

The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. These compounds are of significant interest due to their biological activities and role as ligands in coordination chemistry.

The synthesis of Schiff bases from pyridine-4-carbaldehyde and various amines has been reported, providing a model for the reactivity of this compound. wikipedia.org For example, a series of Schiff bases were synthesized by reacting pyridine-4-carbaldehyde with amines such as 3-aminobenzoic acid and 2-aminophenol. wikipedia.org Similarly, vanillin (B372448) derivatives have been synthesized via Schiff base reactions with various amines. researchgate.net

The general procedure involves refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol. researchgate.netmdpi.com The resulting Schiff bases can be characterized by spectroscopic methods like FTIR, NMR, and mass spectrometry. wikipedia.orgresearchgate.net

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for reactions such as N-alkylation, N-oxidation, and coordination to metal ions.

N-Alkylation and N-Oxidation

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides. The selective N-alkylation of 4-alkoxy-2-pyridones has been achieved under anhydrous and mild conditions using an alkyl halide in the presence of a base. A solid-phase synthesis method for N-alkylated 2-pyridones has also been developed, starting from 2-halopyridines linked to a resin, followed by reaction with various alkyl halides. nih.gov These methods suggest that the pyridine nitrogen in this compound could be selectively alkylated.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids. A common reagent for this transformation is m-chloroperoxybenzoic acid (m-CPBA). google.com The synthesis of pyridine-N-oxides is typically carried out by reacting the pyridine compound with m-CPBA in a solvent like dichloromethane. google.com

Coordination to Metal Centers

The pyridine nitrogen, along with the ether and aldehyde oxygens, can act as a coordination site for metal ions, forming metal complexes. The ability of pyridine-containing ligands to form stable complexes with various transition metals is well-documented.

Copper(II) Complexes: Schiff bases derived from substituted benzaldehydes and amines are known to form stable complexes with copper(II). mdpi.com For instance, a novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate, was used to synthesize several copper(II) complexes. mdpi.com Copper(II) complexes containing pyridine-2-carbaldehyde have also been synthesized and characterized. rsc.org It is highly probable that this compound can act as a ligand to form copper(II) complexes.

Palladium(II) Complexes: Palladium(II) complexes of substituted salicylaldehydes have been synthesized and characterized. mdpi.com These complexes are typically formed by the reaction of a palladium(II) salt, such as palladium(II) acetate, with the deprotonated ligand. mdpi.com Given the coordinating ability of the pyridine nitrogen and the aldehyde oxygen, this compound is expected to form stable complexes with palladium(II).

Reactivity of the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound is governed by the electronic properties of its two substituents: the aldehyde group (-CHO) and the pyridin-2-ylmethoxy group (-OCH₂C₅H₄N). The aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, the ether-linked pyridin-2-ylmethoxy group is an activating group, donating electron density to the ring and directing substitution to the ortho and para positions. wikipedia.orguci.edu Given that the para position is already substituted, the directing effects of both groups converge on the C3 and C5 positions (ortho to the ether and meta to the aldehyde), making these the most probable sites for substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org For this compound, the activating effect of the alkoxy group and the deactivating effect of the aldehyde group influence both the reaction rate and the regioselectivity. uci.edu The reaction is anticipated to be slower than for anisole (B1667542) but faster than for benzaldehyde. The primary products are expected to be the 3-substituted isomers.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com While specific experimental data for this compound is not widely available, predictions can be made based on the behavior of analogous 4-alkoxybenzaldehydes.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-(Pyridin-2-ylmethoxy)-3-nitrobenzaldehyde |

| Bromination | Br₂/FeBr₃ | 3-Bromo-4-(pyridin-2-ylmethoxy)benzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 3-Acetyl-4-(pyridin-2-ylmethoxy)benzaldehyde |

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings by deprotonation at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing group, coordinates to an organolithium reagent, facilitating the removal of a nearby proton. baranlab.org

For this compound, the ether oxygen atom can serve as a DMG, directing metalation to the C3 position. However, a significant challenge is the presence of the electrophilic aldehyde group, which would readily react with the nucleophilic organolithium base. To overcome this, the aldehyde must first be protected, for example, as a diethyl acetal (B89532). This protected intermediate can then undergo DoM. The resulting aryllithium species can be trapped with various electrophiles, followed by deprotection of the acetal to regenerate the aldehyde, yielding a 3-substituted product. harvard.edu

This multi-step strategy allows for the introduction of a wide range of functional groups at a specific position that might be difficult to achieve through classical electrophilic substitution.

Mechanisms of Key Transformations

Elucidating the reaction mechanisms for transformations involving this compound is essential for optimizing reaction conditions and controlling product formation.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the kinetics of its key reactions can be inferred from well-established principles of physical organic chemistry.

For electrophilic aromatic substitution, the reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate known as a benzenium ion or σ-complex. uci.edulibretexts.org The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step. uci.edu The rate of this step is influenced by the electron density of the aromatic ring. The activating pyridin-2-ylmethoxy group would increase the rate relative to unsubstituted benzaldehyde, while the deactivating aldehyde group would decrease it relative to a simple benzyl ether.

In a directed ortho metalation reaction of the protected aldehyde, the rate-determining step is generally the deprotonation of the C-H bond ortho to the directing group by the organolithium base. The reaction rate would be dependent on the concentrations of both the substrate and the base, as well as factors like solvent and temperature.

Isotopic labeling is an invaluable tool for providing definitive evidence of reaction mechanisms. Several such experiments could be designed to investigate the transformations of this compound.

For instance, to confirm the site of metalation in a DoM reaction, the aryllithium intermediate formed from the protected aldehyde could be quenched with a deuterated electrophile, such as heavy water (D₂O). Analysis of the product by NMR spectroscopy or mass spectrometry would reveal the precise location of deuterium (B1214612) incorporation, confirming that deprotonation occurred at the C3 position.

In the study of electrophilic nitration, using an isotopically labeled nitrating agent (e.g., containing ¹⁵N) would allow the fate of the nitro group to be tracked, confirming that it is incorporated onto the benzene ring.

Furthermore, the mechanism of aldehyde reduction to the corresponding alcohol could be probed using a deuterated reducing agent like sodium borodeuteride (NaBD₄). The position of the deuterium atom in the resulting alcohol product would provide insight into the hydride transfer step of the reduction. A recently developed reductive etherification strategy also allows for the synthesis of deuterated ethers from aldehydes and alcohols without the need for hydride donors. nih.gov

| Reaction Under Study | Isotopic Labeling Strategy | Mechanistic Insight Gained |

|---|---|---|

| Directed Ortho Metalation | Quench with D₂O after lithiation | Confirms the site of deprotonation/metalation. |

| Aldehyde Reduction | Use of NaBD₄ as the reducing agent | Elucidates the stereochemistry and mechanism of hydride transfer. |

| Electrophilic Nitration | Use of H¹⁵NO₃/H₂SO₄ | Tracks the pathway of the electrophile to the aromatic ring. |

Derivatives and Analogues of 4 Pyridin 2 Ylmethoxy Benzaldehyde: Synthesis and Academic Exploration

Design Principles for New Derivatives

The design of new derivatives of 4-(pyridin-2-ylmethoxy)benzaldehyde is a strategic process guided by established medicinal chemistry principles. The goal is to optimize the molecule's properties, such as potency, selectivity, and pharmacokinetic profile, by systematically modifying its structure.

Structure-Activity Relationship (SAR) Design Considerations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For aromatic aldehydes related to this compound, SAR explorations have yielded critical insights, particularly in the context of developing agents for sickle cell disease by modulating hemoglobin (Hb) oxygen affinity.

Key design considerations derived from SAR studies include:

Position of the Ether Linkage: The placement of the pyridinylmethoxy group on the benzaldehyde (B42025) ring is crucial. Compounds where the linker is positioned ortho to the aldehyde group can allow the pyridine (B92270) ring to extend towards and interact with key amino acid residues in the target protein's binding pocket. For instance, in HbS (sickle hemoglobin), this orientation facilitates interactions with the αF-helix, which can destabilize the HbS polymers that cause red blood cell sickling. nih.gov In contrast, derivatives with a meta linkage have shown significantly weaker effects. nih.gov

Substitution on the Benzaldehyde Ring: Introducing substituents onto the benzaldehyde ring can profoundly impact activity and metabolic stability. An ortho-hydroxyl group, for example, can form an intramolecular hydrogen bond with the aldehyde. This interaction helps to protect the aldehyde group from rapid oxidative metabolism in the body, a common issue with aromatic aldehydes, thereby improving the compound's pharmacokinetic properties. nih.gov Halogen substituents, such as fluorine, can also be introduced to modify metabolic pathways by blocking sites susceptible to metabolism. nih.gov

Substitution on the Pyridine Ring: The pyridine ring itself is a key site for modification to enhance binding affinity and potency. Adding substituents that can form strong hydrogen-bonding or hydrophobic interactions with the target protein can significantly improve efficacy. nih.gov For example, in certain oxime derivatives, modifications on the pyridine ring were found to be critical for modulating anticancer potency.

The iterative process of synthesizing and testing these modified compounds allows researchers to build a comprehensive SAR model, guiding the design of more effective therapeutic agents.

Bioisosteric Replacements

For the this compound scaffold, several bioisosteric replacements can be considered:

Ether Linkage (-O-): The ether oxygen is a classical bioisostere for groups like a methylene (B1212753) group (-CH₂-), an amine (-NH-), or a sulfur atom (-S-). nih.gov Replacing the ether linkage with a thioether linkage (-S-) is a common strategy. nih.gov This substitution creates a thioether analogue that is stable to reduction, unlike disulfide bonds, and can alter the molecule's bond angles and electronic properties, potentially leading to improved binding or stability. nih.gov While thioethers can be susceptible to metabolic oxidation, this modification offers a way to fine-tune the molecule's properties. nih.govresearchgate.net

Pyridine Ring: The pyridine ring can be replaced with other heterocyclic systems to explore different interactions with the target. For example, a pyrimidine (B1678525) ring has been used as a replacement in related structures. nih.gov Additionally, the nitrogen atom's position within the ring can be moved (e.g., from a pyridine-2-yl to a pyridine-3-yl or pyridine-4-yl moiety) to change the vector and nature of hydrogen bonding interactions.

Hydrogen/Fluorine Replacement: The substitution of hydrogen atoms with fluorine is a prevalent tactic in medicinal chemistry. nih.gov Due to its small size, fluorine can often mimic hydrogen sterically. However, its high electronegativity can alter the local electronic environment, influence the acidity or basicity of nearby functional groups, and block metabolic oxidation at that position, often leading to improved metabolic stability and bioavailability. cambridgemedchemconsulting.com

The table below summarizes potential bioisosteric replacements for different parts of the this compound molecule.

| Original Group | Bioisosteric Replacement(s) | Potential Purpose |

| Ether (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | Modify bond angle, stability, and polarity. nih.govcambridgemedchemconsulting.com |

| Pyridine | Pyrimidine, Thiazole, Other heterocycles | Alter hydrogen bonding and steric interactions. nih.gov |

| Phenyl | Thiophene, Bicyclo[1.1.1]pentane (BCP) | Mimic aromatic properties with altered physicochemical profiles. u-tokyo.ac.jp |

| Hydrogen (-H) | Deuterium (B1214612) (-D), Fluorine (-F) | Modulate metabolism (Kinetic Isotope Effect), enhance binding. cambridgemedchemconsulting.com |

| Aldehyde (-CHO) | Oxime (=NOH), Cyano (-CN) | Alter reactivity and hydrogen bonding capacity. |

Synthetic Routes to Key Derivatives

The synthesis of derivatives based on the this compound scaffold involves targeted modifications to its three main components: the benzaldehyde ring, the pyridine ring, and the ether linkage that connects them.

Modification of the Benzaldehyde Ring

Modifications to the benzaldehyde ring are typically achieved by starting with a substituted 4-hydroxybenzaldehyde (B117250) precursor. The desired substituents (e.g., halogens, alkyls, additional hydroxyl or methoxy (B1213986) groups) are incorporated into the phenolic starting material before the coupling reaction to form the ether linkage.

A general synthetic approach involves the Williamson ether synthesis, where a substituted 4-hydroxybenzaldehyde is deprotonated with a base (like sodium hydride or potassium carbonate) to form a phenoxide. This nucleophile then reacts with an electrophilic pyridine derivative, such as 2-(chloromethyl)pyridine (B1213738), to form the target molecule.

Example Synthesis:

The synthesis of a derivative with a methoxy group on the benzaldehyde ring, 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, illustrates this principle. The synthesis would start from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which already contains the desired hydroxyl and methoxy substituents.

| Starting Material | Reagent | Product |

| 4-Hydroxy-3-methoxybenzaldehyde | 1. Base (e.g., K₂CO₃) 2. 2-(Chloromethyl)pyridine | 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde |

| 2-Fluoro-4-hydroxybenzaldehyde | 1. Base (e.g., NaH) 2. 2-(Chloromethyl)pyridine | 2-Fluoro-4-(pyridin-2-ylmethoxy)benzaldehyde |

Modification of the Pyridine Ring

Altering the pyridine ring typically involves using a pre-functionalized pyridine starting material in the ether synthesis reaction. A wide variety of substituted 2-(chloromethyl)pyridine or 2-(hydroxymethyl)pyridine compounds are commercially available or can be synthesized.

For instance, introducing a methyl group onto the pyridine ring can be achieved by using 2-(chloromethyl)-6-methylpyridine. Similarly, halogenated derivatives can be made using the corresponding halogen-substituted pyridines. More complex modifications, such as adding a pyrazole (B372694) group, have been accomplished using multi-step syntheses to first construct the complex pyridine heterocycle before coupling it to the benzaldehyde portion. nih.gov

Nucleophilic aromatic substitution (SNAr) is another powerful method, particularly for creating aryl-ether linkages directly. For example, reacting a substituted 4-hydroxybenzaldehyde with a 2-fluoropyridine (B1216828) or 2-chloropyridine (B119429) derivative in the presence of a strong base can form the ether bond. rsc.org

| Benzaldehyde Moiety | Pyridine Reagent | Product |

| 4-Hydroxybenzaldehyde | 2-(Chloromethyl)-5-fluoropyridine | 4-((5-Fluoropyridin-2-yl)methoxy)benzaldehyde |

| 4-Hydroxybenzaldehyde | 2-Chloro-3-methylpyridine (via SNAr) | 4-((3-Methylpyridin-2-yl)oxy)benzaldehyde |

Alterations to the Ether Linkage

Modifying the ether linkage itself is a key strategy for creating analogues with different chemical properties. The most direct alteration is the synthesis of a thioether, which replaces the ether oxygen with a sulfur atom.

The synthesis of these thioether analogues often parallels the Williamson ether synthesis. acsgcipr.org Instead of a hydroxybenzaldehyde, a 4-mercaptobenzaldehyde (B142403) (or a protected version) is used as the nucleophile. Alternatively, a 4-halobenzaldehyde can be reacted with a pyridine-2-ylmethanethiol. A copper-catalyzed coupling of benzyl (B1604629) alcohols with thiols has also been developed as an efficient method for forming such C-S bonds. rsc.org

Another approach to alter the linkage is to change its length or composition. For example, instead of a direct methoxy linker, a longer (2-piperidin-1-yl)ethoxy chain has been incorporated in related structures to explore different spatial arrangements and interactions. nih.gov

Example Synthesis of a Thioether Analogue:

| Nucleophile | Electrophile | Linkage | Product |

| 4-Mercaptobenzaldehyde | 2-(Chloromethyl)pyridine | Thioether (-S-CH₂-) | 4-((Pyridin-2-yl)methylthio)benzaldehyde |

| 4-Hydroxybenzaldehyde | 2-(2-Chloroethyl)pyridine | Ethoxy (-O-CH₂CH₂-) | 4-(2-(Pyridin-2-yl)ethoxy)benzaldehyde |

Academic Studies on the Reactivity and Properties of Derivatives

The core structure of this compound has served as a versatile scaffold for the development of various derivatives, sparking significant academic interest in their reactivity and properties. Research has particularly focused on how modifications to the benzaldehyde and pyridine rings influence the molecule's interactions with biological targets.

A notable area of investigation involves the synthesis of pyridyl derivatives of vanillin, a compound structurally related to this compound. In these studies, the pyridinylmethoxy moiety is incorporated onto the vanillin pharmacophore. nih.gov The synthesis of these derivatives often involves the reaction of a hydroxybenzaldehyde with a bromomethylpyridine hydrobromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov

One such derivative, 4-methoxy-2-(pyridine-2-ylmethoxy)benzaldehyde, was synthesized from 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-bromomethylpyridine hydrobromide. nih.gov The reaction mixture, after being stirred for an extended period, is typically purified through extraction and chromatography. nih.gov These derivatives have been found to potently increase the oxygen affinity of hemoglobin. nih.gov Structural analyses have shown that two molecules of these compounds can form Schiff-base adducts with the N-terminal valine of the α-subunits of hemoglobin, stabilizing the R-state conformation. nih.gov

Further academic exploration has led to the discovery of benzaldehyde compounds with direct polymer destabilizing effects, which are of interest in the study of sickle cell disease. google.com These compounds typically feature a benzaldehyde with a second ring structure, such as pyridine or benzene (B151609), connected via a methoxy bridge ortho to the aldehyde group. google.comgoogleapis.com This specific positioning allows the second ring to interact with surface residues of the αF-helix of hemoglobin S. google.com The benzaldehyde ring itself can be situated between and engage in hydrophobic interactions with amino acid residues like α2Ser131 and α1Thr134. nih.gov Additionally, the pyridin-2-ylmethoxy oxygen atom may form hydrogen bonds with residues such as α2Ser131. nih.gov

A prominent example of a clinically relevant derivative is Voxelotor, also known as 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. google.com This compound is designed to treat hematological disorders like sickle cell disease. google.com Its mechanism also involves the stabilization of the high-oxygen-affinity R-state of hemoglobin through covalent binding to the N-terminal α-chain. The ortho-hydroxyl group on the benzaldehyde ring in Voxelotor forms an intramolecular interaction that helps to protect the aldehyde from rapid metabolic oxidation. googleapis.com

The table below summarizes some of the derivatives of this compound and their key research findings.

| Derivative Name | Starting Materials | Key Research Findings |

| 4-methoxy-2-(pyridine-2-ylmethoxy)benzaldehyde | 2-hydroxy-4-methoxybenzaldehyde, 2-bromomethylpyridine hydrobromide | Potently increases hemoglobin's affinity for oxygen; forms Schiff-base adducts with hemoglobin's α-subunits. nih.gov |

| 5-methoxy-2-(pyridine-4-ylmethoxy)benzaldehyde | 5-methoxy-2-hydroxybenzaldehyde, 4-bromomethylpyridine hydrobromide | Synthesized as a potential antisickling agent. nih.gov |

| 2,4-difluoro-6-(pyridin-2-ylmethoxy)benzaldehyde | 2,4-difluoro-6-hydroxybenzaldehyde, 2-bromomethylpyridine hydrobromide | Investigated for its polymer destabilizing effects on hemoglobin S. google.com |

| Voxelotor (2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde) | N/A | Stabilizes the high-oxygen-affinity state of hemoglobin; used in the treatment of sickle cell disease. google.com |

The synthesis of these derivatives often involves standard organic chemistry reactions. For example, the formation of the ether linkage is typically achieved through a Williamson ether synthesis, reacting a hydroxybenzaldehyde with a suitable pyridylmethyl halide. nih.gov The reactivity of the aldehyde group allows for further modifications, such as the formation of Schiff bases with various amines, which has been explored in the synthesis of other vanillin derivatives. researchgate.net

The academic exploration of these derivatives continues to reveal insights into their structure-activity relationships, reactivity, and potential for interacting with biological systems. The interplay between the pyridine ring, the methoxy bridge, and the substituted benzaldehyde ring is crucial for their observed properties. google.com

Potential Applications in Advanced Organic Synthesis and Methodology

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all reactants, are highly valued for their efficiency and atom economy. The aldehyde functionality of 4-(Pyridin-2-ylmethoxy)benzaldehyde makes it a prime candidate for participation in several named MCRs, although specific literature examples featuring this exact compound are limited. Its reactivity can be inferred from the well-established behavior of benzaldehyde (B42025) and its derivatives in these transformations.

Prominent MCRs where this compound could serve as the aldehyde component include:

The Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with significant pharmacological applications, including as calcium channel blockers. wikipedia.orgbiomedres.us The reaction is acid-catalyzed and proceeds through a series of bimolecular reactions. wikipedia.org The aldehyde's role is crucial in the initial condensation step. youtube.com The use of substituted benzaldehydes is common, suggesting that this compound would be a viable substrate, leading to dihydropyrimidinones bearing the pyridinylmethoxy moiety. wikipedia.orgbiomedres.us

The Passerini Reaction: As one of the oldest isocyanide-based MCRs, the Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org This reaction is known for its high atom economy and tolerance of a wide range of functional groups. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. nih.gov The electrophilic aldehyde carbon of this compound would be susceptible to attack by the isocyanide, initiating the reaction cascade.

The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. sciepub.com The Ugi reaction is renowned for its ability to generate a high degree of molecular diversity and is a cornerstone of combinatorial chemistry. sciepub.com The reaction mechanism typically begins with the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. sciepub.com The presence of the pyridine (B92270) nitrogen in this compound could potentially influence the reaction rate or pathway, for instance, by interacting with acidic catalysts or intermediates.

The incorporation of the this compound scaffold into these MCRs would directly lead to the synthesis of complex molecules with a built-in pyridine ligand, a feature often sought in medicinal chemistry for its ability to engage in hydrogen bonding and metal coordination.

Utility in Protecting Group Chemistry

Protecting groups are essential tools in organic synthesis, allowing for the temporary masking of a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. The aldehyde group of this compound itself can be protected, for example, by conversion to an acetal (B89532), which is stable under basic and nucleophilic conditions but can be readily removed with dilute acid. learncbse.in

More intriguing is the potential use of the 4-(Pyridin-2-ylmethoxy) group as a protecting group for other functionalities, particularly alcohols. The related p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols, prized for its stability under a range of conditions and its selective removal by oxidative cleavage. Similarly, the pyridinylmethoxy group could function as a protecting group with unique cleavage conditions. The presence of the pyridine nitrogen introduces a site for protonation or metal coordination, which could be exploited for selective deprotection under conditions that would not affect other protecting groups, thus enhancing its orthogonality. While specific studies on the use of the 4-(Pyridin-2-ylmethoxy) group as a protecting shield are not extensively documented, the principles of protecting group chemistry suggest this as a viable and potentially advantageous application. The stability of related alkoxy protecting groups can be tuned by the electronic nature of the alkoxy substituent. beilstein-journals.org

Application as a Chiral Auxiliary or Ligand

The development of chiral ligands and auxiliaries is fundamental to asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form. wikipedia.org Pyridine-containing molecules are a cornerstone of ligand design in asymmetric catalysis due to the coordinating ability of the nitrogen atom. nih.gov

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral ligands. The aldehyde functionality provides a handle for introducing chirality. For example, reaction with a chiral amine or alcohol would yield a chiral imine or acetal, respectively. More elaborately, the aldehyde could be a starting point for the construction of more complex chiral structures appended to the pyridinylmethoxy framework.

The resulting chiral ligands, featuring a bidentate N,O- or N,N-chelation motif (from the pyridine nitrogen and another heteroatom introduced via the aldehyde), could be used in a variety of metal-catalyzed asymmetric reactions. The design of such ligands is an active area of research, with the goal of controlling the stereochemical outcome of reactions. nih.goveurekaselect.com For instance, chiral pyridine-oxazoline ligands are effective in a range of asymmetric transformations. researchgate.net Although direct synthesis from this compound is not reported, its structure represents a modifiable platform for creating new ligand classes.

Similarly, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org By reacting this compound with a chiral reagent, it could be converted into a chiral auxiliary. However, a more likely scenario is the use of this aldehyde to synthesize a molecule that can then act as a chiral auxiliary in other reactions. The pyridine unit could play a role in the stereodirecting ability of the auxiliary through secondary interactions or by influencing the conformational preferences of the molecule.

Explorations in Medicinal Chemistry and Biological Sciences for 4 Pyridin 2 Ylmethoxy Benzaldehyde Scaffold

Design and Synthesis of Bioactive Compounds Based on the Core Scaffold

The journey from a core chemical scaffold to a potential drug candidate involves a meticulous process of design and synthesis, guided by an understanding of the biological target and the principles of drug action.

Target Identification and Ligand Design

A crucial first step in the development of new therapeutic agents is the identification of a biological target. For derivatives of the 4-(pyridin-2-ylmethoxy)benzaldehyde scaffold, a notable target has been identified in the context of sickle cell disease (SCD). nih.gov The primary molecular event in SCD is the polymerization of deoxygenated sickle hemoglobin (HbS), leading to the characteristic sickling of red blood cells. nih.govgoogleapis.com Aromatic aldehydes, including derivatives of this scaffold, have been investigated for their ability to modify HbS and prevent this polymerization. nih.gov

The design of ligands based on this scaffold often involves modifying the benzaldehyde (B42025) and pyridine (B92270) rings to optimize interactions with the target protein. For instance, in the case of HbS, the aldehyde group forms a Schiff base adduct, and the pyridylmethoxy substituent can interact with surface residues of the hemoglobin molecule. nih.govnih.gov Computational methods, such as in silico molecular docking, can be employed to predict the binding modes and affinities of designed ligands, aiding in the selection of promising candidates for synthesis. mdpi.com

Rational Drug Design Approaches

Rational drug design leverages the known three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. For the this compound scaffold, this approach has been instrumental in developing potent antisickling agents. nih.govnih.gov By studying the crystal structures of hemoglobin in complex with these compounds, researchers have gained valuable insights into the key interactions that drive their therapeutic effects. nih.gov

The synthesis of these rationally designed compounds typically involves standard organic chemistry techniques. For example, the synthesis of 4-methoxy-2-(pyridine-2-ylmethoxy)benzaldehyde can be achieved by reacting 2-hydroxy-4-methoxybenzaldehyde (B30951) with 2-bromomethylpyridine hydrobromide in the presence of a base like potassium carbonate. nih.gov This synthetic accessibility allows for the creation of a diverse library of analogs with varied substituents on both the benzaldehyde and pyridine rings, enabling a systematic exploration of the structure-activity relationship.

In Vitro Biological Activity Evaluation

Following synthesis, the newly created compounds undergo rigorous in vitro testing to assess their biological activity. This evaluation is critical for identifying promising lead compounds for further development.

Antimicrobial Activity Studies

The versatility of the this compound scaffold extends to the development of antimicrobial agents. For instance, a hydrazone derivative, 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide, and its metal complexes have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov These studies often involve determining the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi. nih.gov The results from these assays help to establish the spectrum of activity and potency of the synthesized compounds.

Anti-inflammatory Activity Assessments

Inflammation is a key pathological feature of many diseases, and the search for novel anti-inflammatory agents is an active area of research. nih.govscielo.br Derivatives of pyridazinone, which can be synthesized from benzaldehyde precursors, have shown promise as anti-inflammatory agents. scielo.br The anti-inflammatory activity of compounds derived from the this compound scaffold can be assessed using various in vitro models. For example, the ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages is a common assay. nih.gov

| Compound/Derivative | Assay | Key Findings | Reference |

| 1,4-dihydropyridine derivatives | Inhibition of NO and pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells | Showed significant anti-inflammatory activity by reducing pro-inflammatory mediators and increasing anti-inflammatory mediators. | nih.gov |

| 6-Aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives | Carrageenan-induced hind paw edema in rats | Exhibited significant anti-inflammatory activities. | scielo.br |

| Pyrazole (B372694) compound LQFM-021 | CFA-induced arthritis in rats | Produced antinociceptive and anti-inflammatory effects. | researchgate.net |

Anticancer and Cytotoxicity Investigations

The this compound scaffold has also been explored for its potential in cancer therapy. nih.govrsc.org Researchers have synthesized and evaluated a variety of derivatives for their cytotoxic effects against different cancer cell lines. rsc.orgnih.gov For example, some pyridine and chromene-based compounds have demonstrated both vasodilation and cytotoxic properties. rsc.org

The evaluation of anticancer activity often involves determining the half-maximal inhibitory concentration (IC50) of the compounds against various cancer cell lines, such as those from breast cancer (MCF-7, MDA-MB 231) and liver cancer (HepG2). rsc.orgnih.gov Further mechanistic studies can elucidate the mode of action, such as the induction of apoptosis or cell cycle arrest. rsc.org For instance, a pyridine-3-carbonitrile (B1148548) derivative was found to stimulate apoptosis and arrest the cell cycle at the S phase in MCF-7 cells. rsc.org

| Compound/Derivative | Cell Line(s) | Activity | IC50 Values | Reference |

| Pyridine-3-carbonitrile derivative (3d) | MCF-7, MDA-MB 231 | Cytotoxic, induced apoptosis and cell cycle arrest | 4.55 ± 0.88 µM (MCF-7), 9.87 ± 0.89 µM (MDA-MB 231) | rsc.org |

| Pyrido[2,3-d]pyrimidine derivative (4) | MCF-7, HepG2 | Cytotoxic | 0.57 µM (MCF-7), 1.13 µM (HepG2) | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (11) | MCF-7, HepG2 | Cytotoxic | 1.31 µM (MCF-7), 0.99 µM (HepG2) | nih.gov |

| 4-(Diethylamino)benzaldehyde (DEAB) analogues (14, 15, 16) | Prostate cancer cells | Inhibited ALDH1A3 | - | nih.govwhiterose.ac.uk |

| 22-(4'-pyridine carbonyl) jorunnamycin A (22-(4′py)-JA) | H460, A549, H292 (NSCLC) | Cytotoxic, induced apoptosis | 18.9 ± 0.76 nM (H460), 14.43 ± 0.68 nM (A549), 16.95 ± 0.41 nM (H292) | mdpi.com |

Mechanistic Studies of Biological Action at a Molecular Level

The therapeutic potential of a compound is intrinsically linked to its mechanism of action at the molecular level. For this compound, understanding its interactions with biological macromolecules and its influence on cellular signaling is crucial for its development as a potential therapeutic agent. While direct studies on this specific molecule are limited, research on structurally similar compounds provides valuable insights into its probable molecular behaviors.

Protein-Ligand Interaction Analysis

The biological activity of this compound is predicated on its ability to bind to specific protein targets. The molecule possesses distinct structural features—a pyridin-2-ylmethoxy group and a benzaldehyde core—that can engage in various non-covalent interactions with a protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively determine the affinity and specificity of the binding.

The pyridine nitrogen and the ether oxygen of the pyridin-2-ylmethoxy group can act as hydrogen bond acceptors, while the aldehyde oxygen can also participate in hydrogen bonding. The aromatic rings of both the pyridine and benzaldehyde moieties can engage in π-π stacking and hydrophobic interactions with corresponding residues in a protein's binding pocket. nih.gov

Studies on derivatives of this compound have shed light on potential protein targets. For instance, a pyrazolopyrazine derivative incorporating the pyridin-2-ylmethoxy scaffold, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470), has been identified as a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net Molecular modeling of a related compound, MPEP, revealed that its pyridine ring engages in an edge-to-face π-π interaction with a tyrosine residue (Y791), while the benzyl (B1604629) ring is situated between two other aromatic residues (W784 and F787). researchgate.net These findings suggest that the pyridin-2-ylmethoxy moiety plays a critical role in anchoring the ligand within the receptor's binding site.

Furthermore, other pyridine-containing compounds have been investigated as inhibitors of various kinases, such as PIM-1 kinase and hematopoietic progenitor kinase 1 (HPK1). acs.orgnih.gov In these cases, the pyridine nitrogen often forms a key hydrogen bond with a hinge residue in the kinase domain, a common binding motif for kinase inhibitors. Given the structural similarities, it is plausible that this compound or its derivatives could also target such enzymes.

The table below summarizes the potential interactions based on the analysis of related compounds.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residues | Supporting Evidence from Analogs |

| Hydrogen Bonding | Pyridine Nitrogen, Ether Oxygen, Aldehyde Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Common for pyridine-containing kinase inhibitors acs.orgnih.gov |

| π-π Stacking | Pyridine Ring, Benzaldehyde Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Observed in mGluR5 modulators researchgate.net |

| Hydrophobic Interactions | Benzaldehyde Ring, Methylene (B1212753) Bridge | Leucine, Isoleucine, Valine, Alanine | General principle of ligand-protein binding |

Cellular Pathway Modulation

The interaction of this compound with its protein targets can trigger a cascade of downstream events, leading to the modulation of various cellular pathways. Based on the activities of its analogs, this compound could potentially influence pathways involved in cancer, inflammation, and neurological disorders.

Derivatives of 2-(pyridin-2-yl) pyrimidine (B1678525) have demonstrated anti-fibrotic activity by inhibiting the proliferation of hepatic stellate cells. mdpi.com Specifically, compounds were shown to reduce the expression of collagen, a key event in fibrosis. This suggests a potential role for compounds with the pyridin-2-yl moiety in modulating pathways related to tissue remodeling and fibrosis.

Furthermore, pyridine-based compounds have been explored as inducers of apoptosis and autophagy in cancer cell lines. nih.gov For example, a novel pyridine derivative was found to exhibit potent cytotoxicity against MCF-7 breast cancer cells by inhibiting PIM-1 kinase, a protein involved in cell survival and proliferation. nih.gov The inhibition of such a key signaling node can lead to cell cycle arrest and programmed cell death.

Given that a derivative of this compound acts as an mGluR5 negative allosteric modulator, this suggests a potential for this scaffold to modulate glutamatergic signaling pathways in the central nervous system. researchgate.net Dysregulation of these pathways is implicated in a variety of neurological and psychiatric conditions, indicating a possible therapeutic avenue for compounds of this class.

Pharmacological Profiles and ADME Considerations

The therapeutic utility of a compound is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). While a complete experimental ADME profile for this compound is not publicly available, in silico predictions and data from structurally related compounds can provide valuable insights into its likely pharmacological behavior.

In silico ADME prediction tools are commonly used in early-stage drug discovery to assess the "drug-likeness" of a compound. For analogs of this compound, these predictions suggest generally favorable properties. For example, many pyridine-based compounds are predicted to have good oral absorption. researchgate.net

Metabolism is a critical aspect of a compound's ADME profile. The liver is the primary site of drug metabolism, which is largely carried out by the cytochrome P450 (CYP) family of enzymes. The pyridin-2-ylmethoxy moiety may be susceptible to O-dealkylation, while the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. The pyridine ring itself can also undergo oxidation. The specific metabolic pathways and the enzymes involved would need to be determined through in vitro studies with liver microsomes and hepatocytes.

The distribution of a compound throughout the body is influenced by factors such as its plasma protein binding and its ability to cross biological membranes. In silico predictions for related sulfonamide-pyridine derivatives suggest moderate to high plasma protein binding. nih.gov The ability to cross the blood-brain barrier is of particular importance for compounds targeting the central nervous system.

The following table presents a predictive ADME profile for this compound based on general principles and data from related compounds.

| ADME Parameter | Predicted Property for this compound | Rationale/Supporting Evidence from Analogs |

| Absorption | Good oral absorption | Pyridine-based compounds often exhibit good oral bioavailability. nih.gov In silico models predict high human oral absorption for similar structures. researchgate.net |

| Distribution | Moderate to high plasma protein binding | Sulfonamide-pyridine derivatives show significant plasma protein binding. nih.gov |

| Metabolism | Likely metabolized via oxidation and O-dealkylation | The aldehyde group is prone to oxidation/reduction. The ether linkage can be cleaved. The pyridine ring can be oxidized. |

| Excretion | Likely excreted renally after metabolism | Metabolites are generally more polar and are cleared by the kidneys. |

It is important to emphasize that these are predictions and that comprehensive in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of this compound.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 4-(Pyridin-2-ylmethoxy)benzaldehyde

The versatility of this compound as a ligand stems from the presence of multiple donor atoms, primarily nitrogen and oxygen, which can coordinate to a central metal ion. This chelation can lead to the formation of stable, well-defined metal complexes.

Nitrogen Donor Capabilities of Pyridine (B92270)